8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine
Description
8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a heterocyclic compound featuring a seven-membered azepine ring fused to a benzene ring (benzo[c]azepine core) and an amino group at the 8-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The compound’s synthetic utility is highlighted in catalytic processes, such as the preparation of sulfonamide derivatives under optimized conditions (toluene solvent, 70°C, PLMTPA60/40100 catalyst, 3 h reaction time) . Its amino group serves as a modifiable handle for further functionalization, enabling diverse pharmacological applications.
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-10-4-3-8-2-1-5-12-7-9(8)6-10/h3-4,6,12H,1-2,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEJBLXGXUDKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658461 | |
| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72232-25-8 | |
| Record name | 2,3,4,5-Tetrahydro-1H-2-benzazepin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine can be achieved through various methods. One common approach involves the use of allylic trichloroacetimidates derived from 2-iodoanilines. This method employs a one-pot multibond forming process, allowing for the efficient synthesis of the compound . Another method involves the Dieckmann condensation to prepare 1H-benzo[b]azepin-5-ones, followed by reductive amination of the ketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Medicinal Chemistry
8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine has shown potential as a therapeutic agent due to its interaction with the N-methyl-D-aspartate receptor (NMDAR), specifically targeting the GluN2B subunits. This interaction is significant in the context of neurological disorders and has implications for developing treatments for conditions such as schizophrenia and depression.
Biochemical Studies
The compound is utilized in various biochemical assays to study enzyme activities and metabolic pathways. Its ability to bind to specific enzymes allows researchers to investigate enzyme kinetics and regulatory mechanisms. For instance, it can influence the activity of enzymes involved in neurotransmitter metabolism .
Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure enables chemists to create derivatives that may possess enhanced biological activity or novel properties .
Pharmaceutical Development
The compound is being explored as a vasopressin V2-receptor antagonist for treating hyponatremia. This application highlights its potential in addressing electrolyte imbalances and related disorders .
Case Studies
Mechanism of Action
The mechanism of action of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine involves its interaction with specific molecular targets and pathways. For instance, as a vasopressin V2-receptor antagonist, it binds to the V2 receptor, inhibiting its activity and thereby regulating water balance in the body . The compound’s structure allows it to interact with various enzymes and receptors, modulating their functions and leading to its pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Benzoazepine Derivatives
Structural and Functional Variations
The benzoazepine scaffold is highly versatile, with modifications at the amino group, halogenation, or substitution on the benzene ring significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key derivatives:
Biological Activity
Overview
8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a heterocyclic compound notable for its pharmacological properties. This compound belongs to the azepine family and has garnered attention for its interactions with biological systems, particularly its role as a modulator of neurotransmitter receptors.
The primary biological activity of this compound is associated with its interaction with the N-methyl-D-aspartate receptor (NMDAR) , specifically targeting the GluN2B subunits . This interaction is crucial for mediating excitatory neurotransmission in the central nervous system, influencing various biochemical pathways related to synaptic plasticity and neuroprotection.
Biochemical Pathways
The compound's action on NMDAR affects downstream signaling cascades that are vital for neuronal communication and plasticity. It may also influence pathways involving calcium signaling and neuronal survival mechanisms.
Biological Activity Data
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Neuropharmacology : The compound has been investigated for its role in neurodegenerative diseases due to its ability to modulate excitatory neurotransmission. Its interaction with NMDAR suggests potential benefits in conditions like Alzheimer's disease and schizophrenia.
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent. For instance, it demonstrated significant cytotoxic effects on Colo320 cells, leading to increased rates of programmed cell death .
- Antimicrobial Activity : Preliminary research indicates that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. These findings suggest a broader application in developing new antimicrobial agents .
Case Studies
A notable case study involved the synthesis of various derivatives of this compound and their evaluation for biological activity:
- Study on Apoptosis Induction : Researchers synthesized several derivatives and assessed their efficacy in inducing apoptosis in cancer cell lines. The results indicated that specific modifications to the compound's structure significantly enhanced its cytotoxicity against resistant strains .
- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of synthesized derivatives against a range of pathogens. The results showed promising inhibitory effects comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine, and how can purity be optimized?
- The Eschweiler–Clark reaction is a foundational method for forming the azepine ring, involving reductive amination under controlled conditions (e.g., formaldehyde and formic acid) . Purification via column chromatography or recrystallization is critical, with purity validated by HPLC (>95%) or NMR spectroscopy . Evidence from scaled syntheses (250 mg to 5 g batches) suggests inert atmospheres and low-temperature storage enhance stability .
Q. How can NMR spectroscopy resolve structural ambiguities in substituted benzo[c]azepines?
- Dynamic NMR at variable temperatures (e.g., 298–400 K) helps distinguish ring inversion dynamics and substituent effects. For example, coupling constants () between protons on the azepine ring (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.4 ppm) confirm regiochemistry . NMR shifts (e.g., δ 25–60 ppm for aliphatic carbons) differentiate N-alkyl vs. N-aryl derivatives .
Q. What pharmacological assays are suitable for evaluating benzo[c]azepine derivatives?
- GPCR-targeted assays (e.g., radioligand binding for serotonin or dopamine receptors) are common. For 8-amino derivatives, solubility in polar solvents (e.g., DMSO) is critical for in vitro testing, but low aqueous solubility (noted in structural analogs) may require formulation with cyclodextrins or surfactants .
Advanced Research Questions
Q. How can low solubility of 8-amino-benzo[c]azepines be addressed in pharmacological studies?
- Co-solvent systems (e.g., DMSO:water gradients) or prodrug strategies (e.g., esterification of the amino group) improve bioavailability. Computational modeling (e.g., logP calculations via B3LYP/6-31G(d,p)) predicts solubility trends, guiding structural modifications .
Q. What computational methods validate NMR assignments for conformationally flexible benzo[c]azepines?
- Density Functional Theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set calculates magnetic shielding tensors. Solvent effects (via PCM approximation) refine and chemical shift predictions, achieving <0.2 ppm deviation from experimental data .
Q. How should researchers resolve contradictions in reported purity data for benzo[c]azepine intermediates?
- Cross-validation via orthogonal methods is essential. For example, discrepancies between HPLC (95%) and supplier-reported purity (96%) may arise from residual solvents. Use NMR integration (e.g., methylene protons at δ 2.8–3.2 ppm) to quantify impurities .
Q. What safety protocols are recommended for handling amino-substituted benzo[c]azepines?
- Toxicity studies on analogs indicate potential respiratory and dermal hazards (H302, H315, H319) . Use fume hoods, nitrile gloves, and closed-system transfers. Storage under inert gas (argon) at room temperature prevents degradation .
Q. How do steric and electronic effects influence the regioselectivity of benzo[c]azepine functionalization?
- Electron-donating groups (e.g., methoxy) at the 7-position direct electrophilic substitution to the 8-amino group. Steric hindrance from N-alkylation reduces reactivity, requiring harsher conditions (e.g., Pd-catalyzed coupling) .
Q. What strategies mitigate stability issues during long-term storage of benzo[c]azepine derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
